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molecular formula C10H13NO3 B8766534 Carbamic acid, dimethyl-, p-methoxyphenyl ester CAS No. 7305-10-4

Carbamic acid, dimethyl-, p-methoxyphenyl ester

Cat. No. B8766534
M. Wt: 195.21 g/mol
InChI Key: PNEKGBNXUVVVSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Procedure details

Quantity
0.6 mmol
Type
reactant
Reaction Step One
Quantity
0 mmol
Type
reactant
Reaction Step Two
[Compound]
Name
dcype
Quantity
0.048 mmol
Type
reagent
Reaction Step Three

Identifiers

NAME
1569

Inputs

Step One
Name
Quantity
0.6 mmol
Type
reactant
Smiles
COc1ccc(OC(=O)N(C)C)cc1
Step Two
Name
Quantity
0 mmol
Type
reactant
Smiles
Cn2cnc1ccccc12
Step Three
Name
dcype
Quantity
0.048 mmol
Type
reagent
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Other

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
COc3ccc(c2nc1ccccc1n2C)cc3
Measurements
Type Value Analysis
YIELD 58
Analyses
CUSTOM
Type
CUSTOM
Details
isolated analytical_yield

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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